molecular formula C10H11ClO3 B1455962 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one CAS No. 68505-86-2

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Cat. No.: B1455962
CAS No.: 68505-86-2
M. Wt: 214.64 g/mol
InChI Key: RSGCVNHRLABSCX-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO3. It is a solid substance that appears as a colorless to pale yellow solid and has a distinct odor. This compound is known for its solubility in organic solvents such as ethanol, acetone, and ether .

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of specific products. It may also inhibit or activate enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often characterized by binding affinities and specific reaction mechanisms .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can modulate the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to enzyme inhibition or activation. It may also interact with DNA or RNA, affecting gene expression. The binding interactions and subsequent biochemical changes are crucial for understanding the compound’s effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has been observed to affect cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular function. For example, the compound may be metabolized into active or inactive forms, affecting its overall biochemical activity. The interactions with metabolic enzymes and the resulting changes in metabolite levels are important for understanding the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution and localization of the compound can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its effects on cellular function .

Preparation Methods

The synthesis of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one can be achieved through the reaction of 4-hydroxy-3-methoxybenzyl alcohol with chloroacetic anhydride . The reaction typically involves the use of a solvent such as dichloromethane and a base like pyridine to facilitate the reaction. The product is then purified through recrystallization.

Chemical Reactions Analysis

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one has several applications in scientific research:

Comparison with Similar Compounds

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one can be compared with similar compounds such as:

    4-Hydroxy-3-methoxybenzaldehyde: This compound has a similar aromatic structure but lacks the chloro and propanone groups.

    2-Chloro-1-(4-hydroxyphenyl)ethanone: This compound is similar but has a shorter carbon chain and lacks the methoxy group.

    2-Chloro-1-(4-methoxyphenyl)propan-1-one: This compound is similar but lacks the hydroxy group.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGCVNHRLABSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735160
Record name 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68505-86-2
Record name 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68505-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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